molecular formula C22H29ClN4O2 B14438758 Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- CAS No. 78850-54-1

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso-

Cat. No.: B14438758
CAS No.: 78850-54-1
M. Wt: 416.9 g/mol
InChI Key: MPWUFXVBYDZWBS-UHFFFAOYSA-N
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Description

Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- is a complex organic compound that belongs to the class of nitrosoureas. These compounds are known for their applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the dimethylamino group, and the nitroso group. Common reagents used in these reactions may include chloroethylamine, dimethylamine, and nitrosating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the potential toxicity of some intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the nitroso group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for specific interactions with other chemical entities.

Biology

In biological research, this compound may be studied for its interactions with proteins, DNA, and other biomolecules. Its ability to form covalent bonds with biological targets makes it useful in probing molecular mechanisms.

Medicine

Medicinally, nitrosoureas are known for their use in chemotherapy

Industry

Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity allows for the modification of surfaces and the creation of specialized products.

Mechanism of Action

The mechanism of action of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes, disruption of DNA replication, and other cellular effects. The molecular targets may include DNA, proteins, and other critical biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Carmustine: Another nitrosourea used in chemotherapy.

    Lomustine: Similar in structure and used for similar medicinal purposes.

    Semustine: Another related compound with similar applications.

Uniqueness

The uniqueness of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- lies in its specific substituents, which may confer unique reactivity and biological activity compared to other nitrosoureas. Its structure allows for specific interactions that may not be possible with other compounds.

Conclusion

Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- is a complex and versatile compound with applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and exploration of this compound can lead to new discoveries and applications.

Properties

CAS No.

78850-54-1

Molecular Formula

C22H29ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-diphenylpentyl]-1-nitrosourea

InChI

InChI=1S/C22H29ClN4O2/c1-26(2)16-9-14-22(19-10-5-3-6-11-19,20-12-7-4-8-13-20)18-24-21(28)27(25-29)17-15-23/h3-8,10-13H,9,14-18H2,1-2H3,(H,24,28)

InChI Key

MPWUFXVBYDZWBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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